Product packaging for 2-(2-Bromophenyl)-3-phenylpropan-1-ol(Cat. No.:CAS No. 78920-33-9)

2-(2-Bromophenyl)-3-phenylpropan-1-ol

Cat. No.: B3284625
CAS No.: 78920-33-9
M. Wt: 291.18 g/mol
InChI Key: JQXZHORFBRGWQS-UHFFFAOYSA-N
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Description

General Context and Significance of Diaryl-Substituted Propanols in Advanced Organic Chemistry

Diaryl-substituted propanols are a class of compounds characterized by a three-carbon chain bearing two aryl groups and a hydroxyl functional group. This structural motif is a cornerstone in various areas of advanced organic chemistry, particularly in medicinal chemistry and materials science. The presence of two aromatic rings provides a rigid scaffold that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties.

In drug discovery, the diarylpropane skeleton is found in a range of biologically active molecules. These compounds can act as antagonists for receptors such as the chemokine receptor subtype 2 (CCR2), which is implicated in inflammatory responses. nih.gov The synthesis of various diaryl-substituted 3-morpholinopropanols has been explored to evaluate their anti-inflammatory and analgesic properties. researchgate.net The versatility of this scaffold allows medicinal chemists to systematically modify the aryl substituents to optimize potency and pharmacokinetic profiles, a key process in structure-activity relationship (SAR) studies. nih.govyoutube.com

Beyond pharmaceuticals, diaryl-substituted structures are integral to materials science. For instance, diaryl-substituted carbazoles are widely used in the fabrication of Organic Light Emitting Diodes (OLEDs). nih.gov These materials often exhibit excellent charge carrier injection and transfer characteristics, thermal stability, and film-forming properties, making them suitable for use as charge-transporting layers, emitters, and host materials in OLED devices. nih.gov The ability to modify the aryl groups allows for the tuning of photophysical properties, leading to materials that can emit light across the visible spectrum. nih.gov

Table 1: Applications of Diaryl-Substituted Scaffolds

Field Application Example Compound Class Key Properties
Medicinal Chemistry Anti-inflammatory Agents Diaryl substituted pyrazoles Potent receptor antagonists nih.gov
Analgesics Diaryl-substituted 3-morpholinopropanols Inhibition of key enzymes researchgate.net

| Materials Science | Organic Light Emitting Diodes (OLEDs) | 2,7-Diaryl-substituted carbazoles | Charge transport, electroluminescence nih.gov |

Retrosynthetic Analysis of the 2-(2-Bromophenyl)-3-phenylpropan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgprinceton.edu For the this compound scaffold, several logical disconnections can be proposed to devise a synthetic route.

A primary strategy involves a C-C bond disconnection. The most logical bond to disconnect is between the C2 and C3 positions, as this breaks the molecule into two relatively simple fragments.

Disconnection A (C2-C3 Bond): This disconnection points to an aldol-type reaction or a reaction involving an organometallic reagent. The retrosynthetic step transforms the target molecule into a benzyl (B1604629) nucleophile synthon and a 2-bromophenylacetaldehyde electrophile synthon. The benzyl nucleophile could be realized as a benzyl Grignard reagent (benzylmagnesium bromide) or a benzyl lithium reagent. The aldehyde component can be derived from the corresponding alcohol, 2-(2-bromophenyl)ethanol, via oxidation.

Another viable approach is to disconnect the C1-C2 bond.

Disconnection B (C1-C2 Bond): This disconnection suggests the addition of a one-carbon unit to a more complex precursor. This could involve the reaction of a Grignard reagent derived from 1-bromo-2-benzyl-bromobenzene with formaldehyde. However, the synthesis of this Grignard precursor is more complex than the precursors from Disconnection A.

A third approach involves functional group interconversion (FGI) followed by disconnection. The primary alcohol could be obtained by the reduction of a corresponding ester or carboxylic acid.

Disconnection C (via FGI): Retrosynthetically, the primary alcohol can be traced back to a methyl or ethyl ester. This ester, methyl 2-(2-bromophenyl)-3-phenylpropanoate, can then be disconnected at the C2-C3 bond. This leads to a malonic ester synthesis-type approach, using a derivative of 2-bromophenylacetic acid and benzyl bromide as starting materials.

Considering feasibility and the availability of starting materials, Disconnection A represents a common and strategically sound approach for constructing this type of 1,3-diol derivative framework.

Table 2: Retrosynthetic Analysis of this compound

Disconnection Bond Cleaved Synthons Potential Reagents
Route A C2—C3 Benzyl anion & 2-(2-Bromophenyl)acetaldehyde cation Benzylmagnesium bromide & 2-(2-Bromophenyl)acetaldehyde
Route B C1—C2 2-(2-Bromophenyl)-3-phenylpropyl anion & Hydroxymethyl cation 1-(2-Bromobenzyl)-2-phenylethylmagnesium bromide & Formaldehyde

| Route C (via FGI) | C2—C3 (from ester) | Benzyl halide & 2-(2-Bromophenyl)acetate (B8456191) enolate | Benzyl bromide & Methyl 2-(2-bromophenyl)acetate with a strong base |

Overview of Current Research Trends and Unaddressed Challenges in the Chemical Manipulation of Aryl-Substituted Bromoalcohols

Aryl-substituted bromoalcohols are valuable intermediates in organic synthesis due to the presence of two distinct functional groups: a hydroxyl group and a carbon-bromine bond. This bifunctionality allows for a wide range of subsequent chemical transformations.

Current Research Trends:

Current research often leverages the dual reactivity of these molecules. The aryl bromide moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold. The alcohol group can be used to direct reactions, act as an internal nucleophile in cyclization reactions to form heterocycles like chromanes or isochromanes, or be protected to allow for selective manipulation of the aryl bromide. One-pot procedures that combine multiple steps, such as oxidation of the alcohol followed by a Wittig reaction, are being developed to improve efficiency and reduce waste. nih.gov

Unaddressed Challenges:

Despite their utility, the chemical manipulation of aryl-substituted bromoalcohols presents several challenges.

Stereocontrol: For chiral bromoalcohols, controlling the stereochemistry during synthesis and subsequent reactions is a significant challenge. Developing stereoselective methods for their synthesis, such as asymmetric reductions or aldol (B89426) reactions, remains an active area of research.

Side Reactions: The generation of organometallic intermediates (e.g., Grignard or organolithium reagents) from the aryl bromide can be complicated by the presence of the acidic alcohol proton, necessitating protection or the use of excess reagent. Furthermore, elimination reactions can compete with desired substitution pathways. shimizu-uofsc.net

Addressing these challenges through the development of novel catalysts, milder reaction conditions, and more efficient protecting group strategies is a key focus of ongoing research in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15BrO B3284625 2-(2-Bromophenyl)-3-phenylpropan-1-ol CAS No. 78920-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZHORFBRGWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Bromophenyl 3 Phenylpropan 1 Ol and Its Stereoisomers

Classical Approaches in Propanol (B110389) Synthesis Adapted for Aryl-Substituted Alcohols

Classical synthetic routes are foundational methods in organic chemistry that have been adapted for the synthesis of complex molecules like aryl-substituted alcohols. These approaches are generally robust and high-yielding but typically result in racemic mixtures, meaning they produce an equal amount of both enantiomers of a chiral molecule.

Reductive Methodologies for Carbonyl Precursors

A primary and straightforward method for synthesizing 1-propanol (B7761284) derivatives is through the reduction of corresponding carbonyl compounds. For 2-(2-Bromophenyl)-3-phenylpropan-1-ol, the logical precursor would be 2-(2-bromophenyl)-3-phenylpropanal. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

This reduction is commonly achieved using metal hydride reagents. The choice of reagent depends on the presence of other functional groups in the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent, effective for reducing aldehydes and ketones. It is often used in protic solvents like ethanol (B145695) or methanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Reactions with LiAlH₄ must be conducted under anhydrous (water-free) conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This alkoxide is then protonated during the workup step to yield the final alcohol. As these reagents are achiral, the reduction of a prochiral carbonyl group, if present, would lead to a racemic mixture of the alcohol.

Table 1: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction

ReagentFormulaReactivityTypical SolventsWorkupStereoselectivity
Sodium BorohydrideNaBH₄Mild; reduces aldehydes & ketonesMethanol, EthanolAqueousRacemic
Lithium Aluminum HydrideLiAlH₄Strong; reduces most carbonylsDiethyl ether, THFAqueous/AcidicRacemic

Advanced and Stereoselective Synthetic Pathways

To synthesize specific stereoisomers of this compound, advanced methods that control the three-dimensional arrangement of atoms are required. These stereoselective strategies are crucial in fields like medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities.

Enantioselective and Diastereoselective Control in C2-Substituted Propanols

Controlling the stereochemistry in a molecule with multiple chiral centers involves both enantioselective and diastereoselective strategies.

Enantioselectivity refers to the preferential formation of one of two enantiomers (non-superimposable mirror images). This is typically achieved by using a chiral catalyst, reagent, or auxiliary that creates a chiral environment for the reaction.

Diastereoselectivity involves the preferential formation of one of two or more diastereomers (stereoisomers that are not mirror images). This can be influenced by existing stereocenters in the substrate or by chiral reagents.

For a molecule like this compound, which has a potential stereocenter at the C2 position (and C1 if the hydroxyl group is formed from a ketone), achieving a specific stereoisomer requires careful planning of the synthetic route to control the formation of each chiral center.

Catalytic Asymmetric Reductions (e.g., Corey-Bakshi-Shibata (CBS) Reduction, Transfer Hydrogenation)

Catalytic asymmetric reduction of a prochiral ketone is one of the most powerful methods for producing enantiomerically enriched secondary alcohols. nih.gov The relevant ketone precursor for the target molecule would be 2-(2-bromophenyl)-3-phenyl-1-propanone.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (like BH₃·THF or BH₃·SMe₂) to reduce ketones to alcohols with high enantioselectivity. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The catalyst, typically derived from the amino acid proline, forms a complex with the borane. nrochemistry.com This complex then coordinates to the ketone in a sterically defined manner, directing the hydride transfer from the borane to one specific face of the carbonyl group. nrochemistry.comnih.gov This predictable facial selectivity allows for the synthesis of either the (R) or (S) alcohol by choosing the appropriate enantiomer of the catalyst. alfa-chemistry.com The reaction is highly valued for its predictability and broad substrate scope. alfa-chemistry.comwikipedia.org

Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) is another key method for the enantioselective reduction of ketones. mdpi.com This process typically involves a chiral transition metal catalyst, often based on ruthenium (Ru) or rhodium (Rh), and a hydrogen donor like 2-propanol or formic acid. acs.orguni.lu Catalysts such as those developed by Noyori, which feature a Ru(II) center with chiral diamine and arene ligands, are highly effective. nih.gov The mechanism involves the transfer of hydrogen from the donor to the ketone via the metal complex, with the chiral ligands on the catalyst directing the stereochemical outcome.

Table 2: Comparison of Catalytic Asymmetric Reduction Methods

MethodCatalyst TypeHydrogen SourceKey FeaturesTypical Enantiomeric Excess (ee)
CBS ReductionChiral OxazaborolidineBorane (BH₃)Predictable stereochemistry based on catalyst>95%
Transfer HydrogenationChiral Ru(II) or Rh(II) complexes2-Propanol, Formic AcidMild conditions, high efficiency>90%

Chiral Auxiliary and Ligand-Mediated Methodologies for Stereochemical Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. nih.gov This strategy effectively transfers the chirality of the auxiliary to the substrate.

For the synthesis of this compound, a chiral auxiliary could be used in several ways. For instance, an achiral carboxylic acid derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone. blogspot.com The resulting imide can then undergo a diastereoselective alkylation reaction, introducing either the 2-bromobenzyl or phenyl group at the C2 position. The chiral auxiliary blocks one face of the enolate intermediate, forcing the alkylating agent to approach from the less hindered side. blogspot.com Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the desired enantiomerically enriched alcohol.

This approach allows for the construction of stereocenters with high diastereoselectivity, which, after cleavage of the auxiliary, translates into high enantioselectivity for the final product.

Modern Synthetic Strategies and Process Intensification Techniques

Process intensification in chemical synthesis aims to develop more efficient, safer, and environmentally benign manufacturing processes. Key to this is the implementation of modern synthetic strategies such as continuous flow chemistry and one-pot reactions, which offer significant advantages over traditional batch processing.

Continuous Flow Chemistry Applications in Bromophenyl Propanol Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool in modern organic synthesis. acs.org This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mtak.hujst.org.in For the synthesis of diarylpropanol scaffolds similar to this compound, continuous flow can be particularly advantageous in multistep sequences.

While a direct continuous flow synthesis of this compound is not extensively documented, the principles can be applied to key bond-forming reactions in its synthesis. For instance, a Friedel-Crafts alkylation, a potential step in constructing the diaryl framework, can be efficiently performed in a flow reactor. The use of heterogeneous catalysts in packed-bed reactors within a flow system can facilitate catalyst separation and reuse, contributing to a greener process. nih.gov

Table 1: Potential Continuous Flow Steps in the Synthesis of Diarylpropanols

Reaction StepPotential Advantages in FlowKey Parameters to Control
Friedel-Crafts AlkylationEnhanced heat transfer, improved safety for exothermic reactions, precise control of residence time.Temperature, flow rate, catalyst loading, reagent concentration.
Grignard-type ReactionsImproved safety by minimizing accumulation of reactive intermediates, better temperature control.Flow rate, mixing efficiency, temperature, residence time.
Hydrogenation/ReductionSafe handling of hydrogen gas, high-pressure reactions are more manageable, efficient catalyst contact.Hydrogen pressure, temperature, flow rate, catalyst activity.

One-Pot and Multicomponent Reaction Sequences

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. nih.govlnu.edu.cn This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. uctm.edu

A plausible one-pot approach to synthesize the this compound backbone could involve a tandem reaction sequence. For example, a Michael addition of a suitable nucleophile to a chalcone (B49325) derivative, followed by an in-situ reduction of the resulting ketone, could furnish the desired propanol structure.

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a high degree of atom economy and molecular diversity. nih.gov While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the development of such a reaction would be a significant advancement. A hypothetical three-component reaction could involve 2-bromobenzaldehyde, a phenyl-containing nucleophile, and a one-carbon synthon.

Table 2: Comparison of One-Pot Strategies for Diarylpropanol Synthesis

StrategyDescriptionPotential AdvantagesPotential Challenges
Tandem Reaction Sequential reactions where the product of the first step is the substrate for the second, all in one pot.Reduced workup, time and resource-efficient.Compatibility of reagents and reaction conditions for all steps.
Multicomponent Reaction Three or more reactants combine in a single operation.High atom economy, rapid access to complexity, convergent. nih.govDiscovery of suitable reaction partners and conditions can be challenging.

Convergent and Divergent Synthetic Routes to the this compound Core

The strategic design of a synthesis can be broadly categorized as either linear, convergent, or divergent. Convergent and divergent approaches often provide significant advantages in terms of efficiency and the ability to generate molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach could involve the synthesis of a 2-bromophenyl fragment and a 3-phenylpropan-1-ol fragment, followed by a cross-coupling reaction to form the C2-C3 bond. A Suzuki-Miyaura coupling, for instance, could be employed to couple a boronic acid derivative of one fragment with a halide of the other. nih.govresearchgate.netmdpi.comgre.ac.uk This strategy is often more efficient for complex molecules as it allows for the accumulation of material through parallel synthetic routes.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. nih.gov The this compound core itself can serve as a scaffold for divergent synthesis. The presence of the bromo substituent and the hydroxyl group provides two reactive handles for further functionalization. For example, the bromine atom can participate in various cross-coupling reactions to introduce a wide range of substituents on the phenyl ring. researchgate.net The hydroxyl group can be oxidized to a ketone or converted to other functional groups, leading to a library of derivatives with potentially diverse biological activities.

Table 3: Comparison of Convergent and Divergent Approaches

ApproachStrategyApplication to this compound
Convergent Independent synthesis of fragments followed by late-stage coupling.Synthesis of a 2-bromophenyl precursor and a 3-phenyl-1-propanol (B195566) precursor, followed by a cross-coupling reaction.
Divergent Synthesis of a common core followed by diverse functionalization.Using the this compound core to generate a library of derivatives via reactions at the bromo and hydroxyl groups. nih.gov

Chemical Reactivity and Transformations of 2 2 Bromophenyl 3 Phenylpropan 1 Ol

Reactions Involving the Primary Hydroxyl Functionality

The primary alcohol group (-CH₂OH) is a key site for modifications, allowing for changes in oxidation state, derivatization to introduce leaving groups, or elimination to form carbon-carbon double bonds.

Selective Oxidation to Carbonyl Derivatives

The primary hydroxyl group of 2-(2-Bromophenyl)-3-phenylpropan-1-ol can be selectively oxidized to yield either the corresponding aldehyde, 2-(2-bromophenyl)-3-phenylpropanal, or the carboxylic acid, 2-(2-bromophenyl)-3-phenylpropanoic acid. The choice of oxidant and reaction conditions dictates the final product.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions employed in Swern or Moffatt oxidations are effective for this transformation. These methods prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in the presence of water, will convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄).

Research on related 3-phenyl-2-propene compounds shows that oxidation can also target other parts of the molecule, such as carbon-carbon double bonds, leading to products like benzaldehyde (B42025) and benzoic acid. rsc.org

Derivatization to Activated Esters and Ethers for Further Transformations

To enhance the reactivity of the hydroxyl group, particularly for nucleophilic substitution reactions, it can be converted into a better leaving group. This is commonly achieved through esterification or etherification.

Ester Formation: The alcohol can be readily converted to esters, such as tosylates, mesylates, or triflates, by reacting it with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in substitution and elimination reactions.

Ether Formation: The hydroxyl group can be converted into an ether, such as a propargyl ether, through reactions like the Nicholas reaction, which utilizes dicobalt hexacarbonyl-stabilized propargylium ions under acidic conditions. nih.gov The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is another common method. nih.gov

Dehydration Pathways Leading to Olefin Formation

Acid-catalyzed dehydration of the primary alcohol can lead to the formation of an olefin (alkene). This elimination reaction typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from an adjacent carbon. Heating 3-phenyl-1-propanol (B195566) with acids like phosphoric acid or with catalysts like alumina (B75360) can produce phenylpropenes. sciencemadness.org For this compound, this would result in the formation of 2-(2-bromophenyl)-3-phenylprop-1-ene. The reaction conditions, particularly temperature and catalyst choice, are critical to favor the desired alkene product and minimize potential side reactions. sciencemadness.org

Transformations of the Ortho-Bromine Moiety on the Phenyl Ring

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds. nobelprize.orgnih.gov The bromo-substituted phenyl ring of the title compound makes it an ideal substrate for these transformations. The general reactivity for aryl halides in these couplings is I > OTf > Br >> Cl. wikipedia.org

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. nih.govorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.orgmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.org The process is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. wikipedia.orgyoutube.com

Sonogashira Reaction: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. While traditionally requiring copper, copper-free versions have been developed. ucsb.edu The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle that generates a copper acetylide intermediate for the transmetalation step. libretexts.orgwikipedia.org

The following table summarizes typical conditions for these reactions.

Reaction NameCoupling PartnerTypical Catalyst/PrecatalystTypical Base/ConditionsProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or Ester (R-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)Biaryl or Styrenyl Compound
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃)Substituted Alkene
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIAmine base (e.g., Et₃N, Piperidine)Aryl-Substituted Alkyne

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of this compound, the phenyl ring lacks any strong electron-withdrawing groups. The substituents present (an alkyl chain and a bromine atom) are not sufficient to activate the ring towards nucleophilic attack under standard SNAr conditions. Therefore, direct nucleophilic substitution of the bromine atom via a classical SNAr mechanism is generally not a feasible transformation for this specific compound. For such a reaction to be viable, the aromatic ring would first need to be modified by introducing a potent electron-withdrawing group at the para-position (relative to the bromine).

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The carbon-bromine (C-Br) bond on the phenyl ring of this compound is a key functional group for initiating organometallic transformations. One of the most fundamental of these is the halogen-metal exchange, which converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). tcnj.edu

The process involves the exchange of the bromine atom for a lithium atom, generating a potent aryllithium intermediate. This transformation is kinetically controlled, with the rate of exchange being significantly faster than potential side reactions, such as nucleophilic attack on other parts of the molecule, provided that low temperatures are maintained. harvard.edu The general trend for exchange rates is I > Br > Cl. wikipedia.org

Once formed, the aryllithium species is a powerful nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the position of the original bromine atom. For instance, quenching with water or deuterium (B1214612) oxide introduces a hydrogen or deuterium atom, respectively. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide (followed by an acidic workup) produces a carboxylic acid.

The mechanism of lithium-halogen exchange is thought to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the halogen atom before the exchange occurs. harvard.edupku.edu.cn The stability of the resulting organometallic species influences the position of the equilibrium. harvard.edu

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching

Reagent(s) Electrophile Product Functional Group
1. n-BuLi, -78 °C2. H₂O Water -H (Debromination)
1. t-BuLi, -78 °C2. DMF N,N-Dimethylformamide -CHO (Formylation)
1. n-BuLi, -78 °C2. CO₂ then H₃O⁺ Carbon Dioxide -COOH (Carboxylation)

Radical Reactions Involving the C-Br Bond

The C-Br bond in this compound can also undergo homolytic cleavage to participate in radical reactions. A common method for generating a carbon-centered radical from an aryl bromide is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org

The process follows a radical chain mechanism. Initiation involves the thermal decomposition of AIBN to generate initiating radicals. In the propagation steps, a tributyltin radical abstracts the bromine atom from the aryl bromide to form a new aryl radical and tributyltin bromide. This aryl radical can then participate in various subsequent reactions. libretexts.org One of the simplest transformations is a reduction (dehalogenation), where the aryl radical abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the debrominated product and regenerating the tributyltin radical to continue the chain process. libretexts.org

More complex transformations involve the aryl radical adding to alkenes or alkynes to form new carbon-carbon bonds or participating in intramolecular cyclization reactions. libretexts.orgnih.gov For a molecule like this compound, the generated aryl radical could potentially cyclize onto the other phenyl ring or a suitably placed functional group, leading to the formation of new polycyclic structures. nih.gov

Table 2: Common Reagents in C-Br Bond Radical Reactions

Reagent System Role Typical Transformation
Bu₃SnH / AIBN H-atom donor / Radical initiator Reduction (Dehalogenation)

Reactivity of the Aromatic Rings

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

In this compound, there are two distinct phenyl rings, each with its own substitution pattern that directs the position of further electrophilic attack.

The 2-Bromophenyl Ring: This ring is disubstituted with a bromine atom and an alkyl group (-CH(CH₂OH)CH₂Ph).

Bromine (Br): This is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. uci.edulibretexts.org

Alkyl Group: This is an activating group due to its electron-donating inductive effect and is also an ortho, para-director. libretexts.org

The directing effects of these two groups are combined. The positions ortho and para to the bromine are C3, C5, and C6. The positions ortho and para to the alkyl group are C3 and C6. Therefore, electrophilic attack is strongly favored at the C3 and C6 positions, with steric hindrance from the adjacent alkyl chain likely influencing the ratio of substitution at these sites.

The 3-Phenyl Ring: This ring is monosubstituted with an alkyl group (-CH₂CH(C₆H₄Br)CH₂OH). As an activating, ortho, para-director, it will direct incoming electrophiles to the positions ortho (C2', C6') and para (C4') to the point of attachment. Steric hindrance may favor substitution at the less hindered para position.

Directed C-H Functionalization Approaches

While traditional EAS relies on the innate reactivity of the aromatic ring, directed C-H functionalization offers a powerful strategy for achieving regioselectivity that may not be possible otherwise. nih.gov This approach involves temporarily installing a directing group (DG) that coordinates to a metal catalyst and directs the catalytic C-H activation to a specific, often proximal, C-H bond (typically ortho). nih.govnih.gov

For this compound, the primary alcohol (-CH₂OH) is a key handle for introducing a directing group. It could be converted into various functionalities known to direct C-H activation, such as:

A Carbamate: This group can direct palladium-catalyzed C-H functionalization. nih.gov

A Pyridyl or other N-containing heterocycle: These are widely used in transition-metal-catalyzed C-H activation.

A Sulfonate: Phenyl 2-pyridylsulfonates have been used to direct palladium-catalyzed ortho-alkenylation and acetoxylation. nih.gov

By choosing an appropriate directing group and catalytic system, it would be possible to selectively functionalize the ortho C-H bonds on either the 2-bromophenyl ring or the 3-phenyl ring, depending on the conformational preferences of the molecule. This allows for the introduction of new substituents with high precision, bypassing the limitations of standard EAS directing effects.

Intramolecular Cyclization and Rearrangement Reactions Facilitated by the Molecular Architecture

The structure of this compound, with its proximate reactive centers, is well-suited for intramolecular reactions leading to the formation of new ring systems. These cyclizations can be triggered through different chemical pathways.

Anionic Cyclization: Following a halogen-metal exchange reaction as described in section 3.2.3, the resulting aryllithium intermediate can act as an intramolecular nucleophile. This is the key step in reactions like the Parham cyclization. wikipedia.org If the side chain contains an electrophilic group (or one is introduced), the aryllithium can attack it to form a new ring.

Radical Cyclization: As mentioned in section 3.2.4, an aryl radical generated at the C2 position can undergo intramolecular cyclization. A common pathway would be a 6-endo cyclization onto the adjacent phenyl ring to form a dihydrophenanthrene skeleton. The success and regioselectivity of such cyclizations are highly dependent on the reaction conditions and the specific radical precursors used. nih.gov

Cationic Cyclization (Friedel-Crafts type): The alcohol group can be converted into a good leaving group (e.g., by protonation with a strong acid). The resulting carbocation could then be attacked by one of the electron-rich aromatic rings in an intramolecular Friedel-Crafts alkylation reaction to form a new ring. For example, cyclization of a related compound, 3-phenylpropan-1-ol, can lead to the formation of 3,4-dihydro-2H-1-benzopyran. rsc.org

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are well-established in the broader context of organic chemistry.

Halogen-Metal Exchange: The mechanism is believed to involve the formation of a higher-order "ate-complex" (e.g., R'₂LiBr⁻) as an intermediate or transition state. Evidence for this comes from kinetic studies and the structural characterization of related complexes. harvard.edu The reaction is a kinetically controlled process, and its speed is a crucial factor in its synthetic utility, often outcompeting slower processes like proton transfer or nucleophilic addition. harvard.edu

Electrophilic Aromatic Substitution: The universally accepted mechanism proceeds via a two-step addition-elimination pathway. researchgate.net The rate-determining step is typically the initial attack of the electrophile on the π-system of the aromatic ring to form a high-energy carbocation intermediate known as an arenium ion or sigma complex. uci.edulibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the site of attack. The subsequent rapid loss of a proton from the site of substitution restores the stable aromatic system. libretexts.orgmasterorganicchemistry.com

Radical Chain Reactions: Reactions involving Bu₃SnH proceed via a classic chain reaction mechanism with three distinct phases: initiation, propagation, and termination. libretexts.org Initiation is the generation of the first radical species, usually from a thermal initiator like AIBN. The propagation phase consists of a cycle of two or more steps that consume a starting material and produce a product while regenerating the chain-carrying radical (e.g., Bu₃Sn•). Termination steps, where two radicals combine, are rare events that remove radicals from the cycle.

Derivatization and Analog Synthesis from 2 2 Bromophenyl 3 Phenylpropan 1 Ol

Preparation of Functionalized Propanol (B110389) Derivatives with Modified Aryl Moieties

The presence of a bromine atom on one of the phenyl rings of 2-(2-bromophenyl)-3-phenylpropan-1-ol offers a strategic point for chemical modification through various cross-coupling reactions. These reactions enable the introduction of a wide range of functional groups, thereby altering the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with various boronic acids or esters, a library of derivatives with modified aryl moieties can be synthesized. For instance, coupling with phenylboronic acid would yield a terphenyl-like propanol derivative. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + R-B(OH)₂ → 2-(2-R-phenyl)-3-phenylpropan-1-ol + HBr

(Where R can be an alkyl, aryl, or heteroaryl group)

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the position of the bromine atom. This derivatization is particularly significant in medicinal chemistry, as the introduction of amine functionalities can modulate the pharmacological properties of a molecule.

Reaction Scheme:

this compound + R¹R²NH → 2-(2-(R¹R²N)-phenyl)-3-phenylpropan-1-ol + HBr

(Where R¹ and R² can be hydrogen, alkyl, or aryl groups)

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. The resulting alkynyl derivatives can serve as precursors for further transformations or as key components in the synthesis of more complex molecules.

Reaction Scheme:

this compound + R-C≡CH → 2-(2-(R-C≡C)-phenyl)-3-phenylpropan-1-ol + HBr

(Where R can be a variety of organic substituents)

A summary of potential functionalized propanol derivatives obtainable from these reactions is presented in the following interactive table:

Reaction Type Reactant Resulting Functional Group Potential Derivative
Suzuki-MiyauraPhenylboronic acidBiphenyl2-(Biphenyl-2-yl)-3-phenylpropan-1-ol
Suzuki-MiyauraPyridine-3-boronic acidPhenylpyridine2-(2-(Pyridin-3-yl)phenyl)-3-phenylpropan-1-ol
Buchwald-HartwigMorpholineMorpholinyl2-(2-Morpholinophenyl)-3-phenylpropan-1-ol
Buchwald-HartwigAnilinePhenylamino2-(2-(Phenylamino)phenyl)-3-phenylpropan-1-ol
SonogashiraPhenylacetylenePhenylethynyl2-(2-(Phenylethynyl)phenyl)-3-phenylpropan-1-ol
SonogashiraTrimethylsilylacetyleneTrimethylsilylethynyl3-Phenyl-2-(2-((trimethylsilyl)ethynyl)phenyl)propan-1-ol

Exploration of Structurally Related Compounds for Comparative Studies

To understand the structure-activity relationship and the specific contribution of each structural motif of this compound, the synthesis and study of structurally related compounds are essential. These analogs can be designed by systematically altering different parts of the parent molecule.

Isomers: The positional isomer, 3-(2-bromophenyl)-propan-1-ol, where the phenyl and bromophenyl groups are attached to different carbon atoms of the propanol backbone, serves as a primary candidate for comparative studies. This allows for the evaluation of the impact of the relative positions of the aryl groups on the compound's properties.

Analogs with Varying Phenyl Substituents: Replacing the bromine atom with other substituents on the phenyl ring can provide insights into the electronic and steric requirements for a particular activity. For instance, analogs with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can be synthesized.

Modification of the Propanol Backbone: Alterations to the three-carbon chain can also be explored. This includes the synthesis of analogs with a shorter (ethanol) or longer (butanol) backbone, or the introduction of substituents on the propanol chain itself.

The following table outlines some structurally related compounds for comparative analysis:

Compound Name Structural Modification from Parent Compound Purpose of Comparison
3-(2-Bromophenyl)-propan-1-olPositional isomer of the phenyl and bromophenyl groupsTo study the effect of aryl group positioning
2-(2-Chlorophenyl)-3-phenylpropan-1-olReplacement of bromine with chlorineTo evaluate the effect of a different halogen substituent
2-(2-Methoxyphenyl)-3-phenylpropan-1-olReplacement of bromine with a methoxy (B1213986) groupTo assess the influence of an electron-donating group
2-(4-Bromophenyl)-3-phenylpropan-1-olChange in the position of the bromine atomTo investigate the impact of the substituent position on the phenyl ring
2-(2-Bromophenyl)-3-phenylpropan-1-amineReplacement of the hydroxyl group with an amino groupTo explore the effect of changing the functional group on the propanol backbone

Strategic Incorporation into Complex Molecular Architectures as a Key Intermediate

The bifunctional nature of this compound, possessing both a hydroxyl group and a reactive aryl bromide, makes it a valuable building block in the multi-step synthesis of more complex molecules. libretexts.org Its structure can be strategically incorporated as a key intermediate in the synthesis of various molecular architectures.

The hydroxyl group can be readily converted into other functional groups, such as an aldehyde, a carboxylic acid, or an azide, through standard organic transformations. This functional group interconversion, coupled with the reactivity of the aryl bromide, allows for a stepwise and controlled construction of complex molecular frameworks.

For example, the hydroxyl group can be oxidized to an aldehyde, which can then participate in reactions like the Wittig reaction or aldol (B89426) condensation to extend the carbon chain. Subsequently, the aryl bromide can be utilized in a cross-coupling reaction to introduce another layer of complexity. This sequential reactivity provides a powerful strategy for the synthesis of intricate molecules that may be of interest in drug discovery or materials science. The ability to perform multiple synthetic transformations on a single molecule makes this compound a versatile intermediate in synthetic organic chemistry. syrris.jp

Advanced Analytical and Spectroscopic Methodologies in Research on 2 2 Bromophenyl 3 Phenylpropan 1 Ol

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are central to the analysis of 2-(2-bromophenyl)-3-phenylpropan-1-ol, enabling the separation of the compound from starting materials, byproducts, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is the preeminent technique for determining the enantiomeric excess (ee) of chiral compounds. nih.govphenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for resolving a wide range of chiral molecules, including those with alcohol functionalities. nih.gov

For a hypothetical analysis of this compound, a normal-phase chiral HPLC method could be developed. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation (resolution) of the enantiomers. mdpi.com By injecting a racemic standard and then the sample of interest, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess, a crucial measure of the success of an asymmetric synthesis.

Gas Chromatography (GC) is another powerful tool, primarily used for assessing the chemical purity of volatile compounds and monitoring the progress of a reaction. A sample of the reaction mixture can be analyzed by GC to determine the ratio of starting materials to products. For a compound like this compound, which has a relatively high boiling point, a high-temperature capillary column with a non-polar stationary phase would likely be used. The resulting chromatogram would show distinct peaks for each component, with the area of each peak corresponding to its relative concentration.

Interactive Data Table: Representative Chiral HPLC Method for Phenylpropanol Analogues

This table outlines typical parameters that could be adapted for the chiral separation of this compound, based on methods used for similar compounds. mdpi.com

ParameterValueDescription
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)Provides the chiral environment for enantiomeric separation.
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)The solvent system that carries the analyte through the column. The ratio is optimized to achieve the best resolution.
Flow Rate 1.0 mL/minControls the speed at which the mobile phase passes through the column, affecting retention time and peak shape.
Detection UV at 254 nmWavelength at which the aromatic rings of the molecule absorb light, allowing for detection.
Temperature 25 °CColumn temperature is controlled to ensure reproducible retention times.
Expected Result Two separated peaks for the (R) and (S) enantiomers.The difference in retention times allows for the quantification of each enantiomer and calculation of ee.

Advanced Spectroscopic Approaches for Mechanistic Elucidation and Stereochemical Assignment

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound like 1-(3-bromophenyl)-3-phenylpropan-1-ol, specific signals can be assigned to each proton. rsc.org For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the propanol (B110389) chain would appear more upfield. The proton attached to the carbinol carbon (the carbon bearing the -OH group) would appear as a characteristic multiplet, and its coupling to adjacent protons would provide valuable information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

This table presents predicted chemical shifts (δ) and multiplicities for the target compound, based on spectral data from closely related analogues like 1-(3-bromophenyl)-3-phenylpropan-1-ol. rsc.org

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons (C₆H₅ & C₆H₄Br)7.0 - 7.6Multiplet (m)-
-CH(OH)-~4.8Multiplet (m)~6-8
-CH₂-Ph~2.9Multiplet (m)~7-8
-CH(Ar)-~3.2Multiplet (m)~7-8
-CH₂OH~3.7Multiplet (m)~5-7
-OH~2.0Singlet (s, broad)-

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental composition of a molecule, thus confirming its chemical formula. nih.gov For this compound (C₁₅H₁₅BrO), HRMS would be used to confirm the presence of the bromine atom through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

MS is also invaluable for monitoring reaction progress by identifying the molecular ions of reactants and products in a crude reaction mixture. Furthermore, the fragmentation pattern of the molecular ion can provide structural information. For phenylpropanol derivatives, common fragmentation pathways include the loss of a water molecule (M-18), cleavage of the bond adjacent to the alcohol (α-cleavage), and cleavage of the benzyl (B1604629) group. libretexts.orgnih.gov Analysis of these fragments helps to piece together the structure of the parent molecule.

Interactive Data Table: Expected HRMS and Fragmentation Data for C₁₅H₁₅BrO

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₅H₁₆BrO⁺291.0434 / 293.0413Molecular ion peak (protonated), showing the isotopic pattern for one bromine atom.
[M-H₂O]⁺C₁₅H₁₃Br⁺272.0273 / 274.0253Fragment resulting from the loss of a water molecule.
[C₈H₈O]⁺C₈H₈O⁺120.0575Fragment from cleavage, potentially representing a hydroxystyrene (B8347415) radical cation.
[C₇H₇]⁺C₇H₇⁺91.0542Tropylium ion, a common fragment indicating a benzyl group.
[C₆H₄Br]⁺C₆H₄Br⁺154.9545 / 156.9525Fragment corresponding to the bromophenyl cation.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

While NMR and MS can establish the constitution of a molecule, only X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry and solid-state conformation. This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. nih.gov

For a chiral molecule like this compound, crystallographic analysis can distinguish between the (R) and (S) enantiomers, providing definitive proof of the outcome of an asymmetric synthesis. researchgate.net The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsional angles, offering insight into the preferred conformation of the molecule in the solid state. This information is critical for understanding structure-activity relationships and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. eurjchem.com

Interactive Data Table: Representative Crystallographic Data for a Bromophenyl Analogue

This table shows the type of data obtained from an X-ray crystallography experiment, using N-(2-Bromophenyl)-2-phenylpropanamide as a structural analogue. researchgate.net

ParameterExample ValueSignificance
Chemical Formula C₁₅H₁₄BrNOConfirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell. For a chiral compound, a chiral space group is expected.
a (Å) 11.587Unit cell dimension.
b (Å) 13.756Unit cell dimension.
c (Å) 8.433Unit cell dimension.
β (°) ** 95.97Unit cell angle.
Volume (ų) **1336.8The volume of the unit cell.
Z 4The number of molecules in the unit cell.

Theoretical and Computational Chemistry Studies of 2 2 Bromophenyl 3 Phenylpropan 1 Ol

Quantum Chemical Calculations for Molecular Geometry, Conformational Landscape, and Electronic Structure (e.g., Density Functional Theory (DFT))

No published studies were found that specifically detail the use of Density Functional Theory (DFT) or other quantum chemical calculations to determine the optimized molecular geometry, conformational landscape, or electronic structure of 2-(2-Bromophenyl)-3-phenylpropan-1-ol. Such studies would typically involve computational methods to predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformers. Analysis of the electronic structure would involve examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

There is no available research on the modeling of reaction pathways or the analysis of transition states for key chemical transformations involving this compound. This type of study would provide insights into the mechanisms, kinetics, and thermodynamics of reactions such as its synthesis or degradation.

Prediction and Validation of Spectroscopic Properties through Computational Methods

No computational studies have been published that predict or validate the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Such research would involve using theoretical methods to calculate spectroscopic data and comparing it with experimental results to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

There are no records of molecular dynamics (MD) simulations being performed for this compound. MD simulations would be employed to study the dynamic conformational behavior of the molecule over time and to understand the influence of different solvents on its structure and stability.

Analysis of Noncovalent Interactions and Electron Density Distribution (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Mapping)

Specific analyses of noncovalent interactions, electron density distribution, Hirshfeld surfaces, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this compound are not available in the literature. These analyses would be crucial for understanding the intermolecular interactions that govern the compound's behavior in a condensed phase and for identifying regions of electrophilic and nucleophilic reactivity.

Due to the absence of specific research data for this compound, the creation of data tables and a detailed article as per the user's request cannot be fulfilled at this time.

Role of 2 2 Bromophenyl 3 Phenylpropan 1 Ol As a Chemical Building Block

Precursor in Multistep Total Syntheses of Complex Organic Molecules

No specific examples were found in the available literature where 2-(2-Bromophenyl)-3-phenylpropan-1-ol is documented as a key intermediate or starting material in the total synthesis of complex natural products or other intricate organic molecules.

Contribution to Methodological Advancements in Chemical Synthesis

There is no available information to suggest that the use of this compound has led to significant methodological advancements, such as the development of novel reaction pathways or the improvement of existing synthetic techniques.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are paramount in modern organic synthesis. scranton.edujocpr.comnih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Traditional multi-step syntheses often generate significant chemical waste, prompting a shift towards more sustainable practices.

Future research on 2-(2-Bromophenyl)-3-phenylpropan-1-ol should prioritize the development of synthetic pathways that maximize atom economy. This could involve:

Catalytic C-C Bond Formation: Investigating catalytic reactions, such as Suzuki-Miyaura or Heck couplings, that could construct the diaryl framework from simpler precursors with high efficiency and minimal stoichiometric byproducts. organic-chemistry.org

One-Pot or Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single reaction vessel. researchgate.net This approach reduces the need for intermediate purification steps, saving solvents and energy, and minimizing waste. For a molecule like this compound, a potential one-pot synthesis could involve a sequence of coupling and reduction steps.

Use of Renewable Feedstocks: While the core aromatic structures are petrochemically derived, research into functionalizing bio-based platform chemicals to create similar structural motifs is a long-term goal for sustainable chemistry.

The table below illustrates a conceptual comparison between a traditional and a hypothetical atom-economical synthesis, highlighting the potential for improvement.

MetricTraditional Synthesis (Hypothetical)Atom-Economical Synthesis (Future Goal)
Key Steps Grignard reaction, oxidation, reductionOne-pot catalytic coupling and reduction
Byproducts Magnesium salts, oxidizing/reducing agentsMinimal, primarily water or catalyst regeneration
Atom Economy Low to ModerateHigh (>80%)
Solvent Use High (multiple steps and purifications)Reduced (fewer steps)

Exploration of Novel Reactivity Patterns for Functional Group Interconversions

The functional groups present in this compound—a primary alcohol and an aryl bromide—offer significant opportunities for further chemical modification. Future research should explore novel reactivity patterns to diversify this scaffold.

The Aryl Bromide: The bromine atom is a versatile handle for a wide range of cross-coupling reactions. Beyond standard C-C bond formation, this site could be used for C-N, C-O, or C-S bond formations, introducing heterocycles or other functional moieties that could be crucial for biological activity.

The Primary Alcohol: The hydroxyl group can be converted into numerous other functionalities. For instance, it can be oxidized to an aldehyde or carboxylic acid, or substituted to introduce halides, azides, or amines. mdpi.com Exploring these interconversions using modern catalytic methods, rather than stoichiometric reagents, is a key challenge.

Combined Reactivity: A significant challenge is the development of selective transformations that target one functional group while leaving the other intact, or that involve both groups in a concerted fashion, such as in cyclization reactions to form novel heterocyclic systems.

Integration with Emerging Technologies in Automated and High-Throughput Chemical Synthesis

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. numberanalytics.commpg.depurdue.edu

For this compound, these technologies could be applied to:

Rapid Reaction Optimization: Automated platforms can perform hundreds of reactions in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and reaction conditions to find the optimal synthesis of the target molecule or its derivatives. numberanalytics.comnih.gov

Library Synthesis: By systematically varying the starting materials (e.g., different arylboronic acids to replace the phenyl group or different coupling partners for the bromo-phenyl group), automated synthesizers can generate large libraries of analogues. nih.gov This is particularly valuable for medicinal chemistry programs aimed at exploring structure-activity relationships.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch chemistry. mdpi.comnih.govnih.govacs.org Developing a flow process for the synthesis of this compound could enable safer handling of reactive intermediates and easier scale-up for potential industrial applications. A flow setup could, for example, integrate a metal-catalyzed cross-coupling step with an in-line reduction to produce the final alcohol in a continuous stream. mdpi.com

Addressing Stereochemical Control in the Synthesis of Highly Substituted Derivatives

The core structure of this compound contains a single stereocenter at the C2 position. While the parent compound is often synthesized as a racemate, the ability to control this stereochemistry is crucial, especially for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Future research must address the challenge of stereochemical control through:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to produce either the (R) or (S) enantiomer of this compound with high purity. nih.govepfl.ch This could involve asymmetric hydrogenation of a corresponding unsaturated precursor or an enantioselective C-C bond-forming reaction.

Synthesis of Diastereomers: Introducing additional substituents onto the carbon backbone creates new stereocenters. A major challenge is the development of diastereoselective reactions that can control the relative stereochemistry of multiple centers. beilstein-journals.org For example, modifying the synthetic route to include an additional substituent at the C1 or C3 position would require precise control to obtain a single desired diastereomer out of the multiple possibilities.

The development of robust stereocontrolled synthetic routes will be essential for unlocking the full potential of this chemical scaffold in creating complex, three-dimensional molecules for advanced applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromophenyl)-3-phenylpropan-1-ol in academic research?

The compound can be synthesized via chiral condensation reactions involving brominated benzaldehyde derivatives and phenylpropanol precursors. A typical method involves reacting L-phenylalaninol (or similar amino alcohols) with brominated aromatic aldehydes in methanol, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine mixtures) and crystallization from methanol/diethyl ether . Key steps include controlling reaction temperature (65°C) and stoichiometric ratios to optimize yield and purity.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data are collected using Agilent diffractometers (e.g., Xcalibur with Cu-Kα radiation) . Structure solution employs SHELXS-97 for phase determination, while refinement uses SHELXL-97 with OLEX2 for visualization . Critical parameters include:

ParameterTypical Value
Space groupOrthorhombic (e.g., P21_121_121_1)
Resolution≤1.0 Å for high precision
R factor<0.05 for reliable refinement

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify bromophenyl and phenylpropanol moieties.
  • IR : Confirms hydroxyl (-OH) and aromatic C-Br stretches (~560 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 515.45 for a related brominated compound) .

Q. How does bromine substitution influence solubility and purification?

Bromine increases molecular weight and polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) but complicating aqueous purification. Techniques like silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are effective .

Q. What safety protocols are critical for handling brominated aromatic alcohols?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store in amber glass under inert gas (N2_2) to prevent degradation. Brominated compounds may release HBr under heat; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can data discrepancies during crystallographic refinement of brominated compounds be resolved?

Discrepancies in thermal parameters or occupancy often arise from disorder or twinning. Strategies include:

  • Applying TWINLAW in SHELXL to model twinning .
  • Using SQUEEZE (in PLATON) to account for solvent voids .
  • Cross-validating with DFT-calculated bond lengths/angles .

Q. What role do intramolecular interactions play in conformational stability?

Intramolecular C–H⋯π interactions (e.g., between bromophenyl and phenyl groups) and hydrogen bonds (O–H⋯N) stabilize specific conformers. These are identified via Hirshfeld surface analysis in CrystalExplorer and validated by torsional angle deviations in refinement .

Q. How can computational methods predict bromophenyl reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation barriers for Suzuki-Miyaura couplings. Key parameters:

ParameterRelevance
HOMO-LUMO gapPredicts nucleophilic/electrophilic sites
Mulliken chargesIdentifies reactive Br centers
  • Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What challenges arise in enantioselective synthesis of chiral derivatives?

Chirality at the propanol carbon requires asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans oxazolidinones). Enantiomeric excess is validated via chiral HPLC (Chiralpak IA column) or 19^{19}F NMR with chiral shift reagents .

Q. How is stereochemical integrity validated post-synthesis?

  • X-ray Crystallography : Absolute configuration via Flack parameter .
  • Circular Dichroism (CD) : Correlates Cotton effects with known chiral standards.
  • Polarimetry : Specific rotation compared to literature values (e.g., [α]D_D = +23° for R-enantiomer) .

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Reactant of Route 1
2-(2-Bromophenyl)-3-phenylpropan-1-ol
Reactant of Route 2
2-(2-Bromophenyl)-3-phenylpropan-1-ol

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